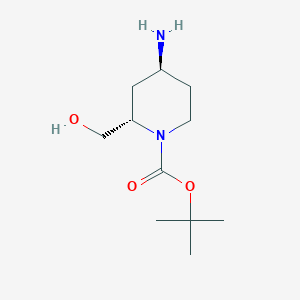

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

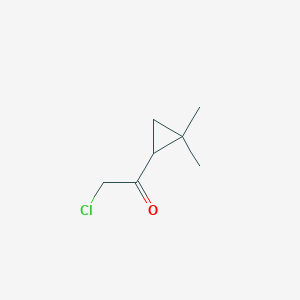

“tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO4 . It has a molecular weight of 231.29 .

Molecular Structure Analysis

The molecular structure of “tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylate group attached to the tert-butyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” are not fully described in the available resources .Applications De Recherche Scientifique

Medicinal Chemistry

The tert-butyl group’s unique reactivity makes it a valuable moiety in medicinal chemistry. It is often used in the design of drug candidates due to its ability to improve metabolic stability and enhance binding affinity through hydrophobic interactions . This compound, with its tert-butyl group, could be utilized to create more stable and potent pharmaceuticals.

Protein Synthesis Probes

Fluorinated amino acids, such as those derived from tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, can be used as sensitive probes in 19F NMR . They allow for the specific, quantitative detection of proteins in complex media, which is crucial for observing protein synthesis and folding in living cells .

Peptide Design

The compound’s structure allows for its incorporation into peptides, influencing their conformation and stability. This can be particularly useful in the design of peptides with specific secondary structures for research or therapeutic purposes .

Bioconjugation

The tert-butyl group can be used in bioconjugation strategies. It can serve as a protective group that can be removed under mild conditions, allowing for the selective modification of biomolecules .

Biocatalysis

In biocatalytic processes, the tert-butyl group’s reactivity can be exploited to create novel enzymatic pathways or to modify existing ones. This can lead to the development of new biocatalysts with improved efficiency or specificity .

Material Science

The tert-butyl group can impart certain physical properties to materials, such as increased rigidity or altered solubility. This compound could be used in the synthesis of polymers or other materials with desired characteristics .

Fluorine Chemistry

The compound’s potential for fluorination makes it a candidate for use in fluorine chemistry applications, such as the development of organofluorine compounds with unique properties for industrial or research use .

Chemical Biology

In chemical biology, the tert-butyl group can be used to modulate the activity of biomolecules or to create small molecule tools for probing biological systems. This compound could be involved in the synthesis of such tools .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASPQYKCAGLHMM-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2563971.png)

![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)

![(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride](/img/structure/B2563975.png)

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)